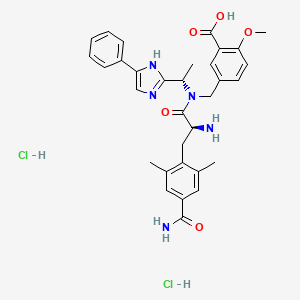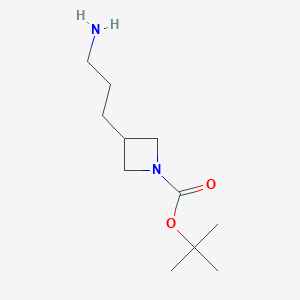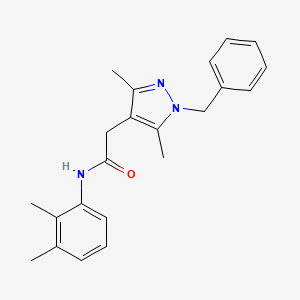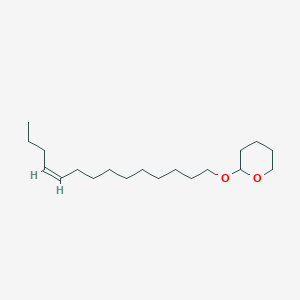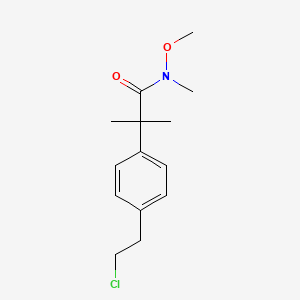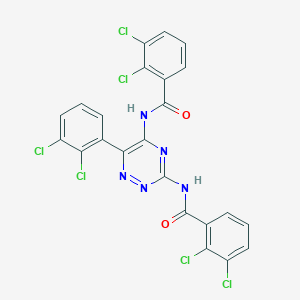
1-Methylpiperazine-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula CHClN . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da . It is also known by other names such as 1-Methylpiperazindihydrochlorid (German), 1-Méthylpipérazine, dichlorhydrate (French), and Piperazine, 1-methyl-, hydrochloride (1:2) .
Synthesis Analysis
The synthesis of 1-Methylpiperazine-d4 Dihydrochloride involves several methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reduction of MNP with zinc powder in acetic acid or with hydrogen using a palladium catalyst .Molecular Structure Analysis
The molecular structure of 1-Methylpiperazine-d4 Dihydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 . The CAS Registry Number for this compound is 109-01-3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylpiperazine-d4 Dihydrochloride include a molecular weight of 100.1622 . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da .Aplicaciones Científicas De Investigación
Trends and Applications in Medicinal Chemistry The N-phenylpiperazine subunit, closely related to 1-Methylpiperazine derivatives, is a versatile scaffold used extensively in medicinal chemistry. Some derivatives have reached late-stage clinical trials, especially for the treatment of CNS disorders, demonstrating the 'druglikeness' of this scaffold. The scaffold is versatile and can be modulated for various therapeutic areas, suggesting broad applications in drug discovery (Maia, Tesch, & Fraga, 2012).
Pharmacokinetics and Metabolism Studies Arylpiperazine derivatives, which include structures similar to 1-Methylpiperazine-d4 Dihydrochloride, have been the focus of extensive pharmacokinetic and metabolism studies. These compounds are known for their variety of effects related to serotonin receptor activities and undergo extensive metabolism, including N-dealkylation. Studies in this field contribute to understanding the disposition, metabolism, and pharmacological actions of these compounds, which are crucial for their therapeutic applications (Caccia, 2007).
Biological Interactions and Potential Uses Compounds like Hoechst 33258, a benzimidazole derivative with similarities to the piperazine structure, bind strongly to the minor groove of DNA, showing specificity for AT-rich sequences. Such compounds are widely used as fluorescent DNA stains and find applications in cell biology, chromosome analysis, and radioprotection. This indicates the potential for derivatives like 1-Methylpiperazine-d4 Dihydrochloride to be used in similar domains, especially where specific interactions with biological molecules are of interest (Issar & Kakkar, 2013).
Safety And Hazards
Direcciones Futuras
The piperazine moiety, which is a part of 1-Methylpiperazine-d4 Dihydrochloride, is often found in drugs or bioactive molecules. This widespread presence is due to its different possible roles and the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, future research could focus on exploring more applications of this compound in various fields.
Propiedades
Número CAS |
81586-76-7 |
|---|---|
Nombre del producto |
1-Methylpiperazine-d4 Dihydrochloride |
Fórmula molecular |
C₅H₁₀D₄Cl₂N₂ |
Peso molecular |
177.11 |
Sinónimos |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



